N-cyclohexyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide
Description
N-cyclohexyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide is a heterocyclic carboxamide derivative characterized by a fused furo[3,4-b][1,4]dioxine core substituted with a cyclohexyl carboxamide group. The majority of available data pertains to structural analogs, such as thieno[3,4-b][1,4]dioxine derivatives, which share the fused heterocyclic framework but differ in substituents and heteroatom composition.
Properties
CAS No. |
889949-69-3 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-cyclohexyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide |
InChI |
InChI=1S/C13H17NO4/c15-13(14-9-4-2-1-3-5-9)12-11-10(8-18-12)16-6-7-17-11/h8-9H,1-7H2,(H,14,15) |
InChI Key |
TZNZNEMWGIYYGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C3C(=CO2)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the furodioxine core, followed by the introduction of the cyclohexyl group and the carboxamide functionality. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-cyclohexyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Heteroatom Impact: Replacement of sulfur (thieno) with oxygen (furo) alters electronic properties. Thieno derivatives exhibit stronger electron-withdrawing effects, enhancing electrochromic behavior in polymers .
Physicochemical Properties
- Molecular Weight and Solubility: N-methyl-thieno analogs (e.g., C₈H₉NO₃S, MW 199.23) are smaller and more polar than the cyclohexyl-furo derivative, which likely has higher hydrophobicity due to the bulky cyclohexyl group.
- Thermal Stability: Thieno derivatives like N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide show moderate stability in organic solvents (e.g., DMF, chloroform) , whereas the furo analog’s stability remains uncharacterized.
Biological Activity
N-cyclohexyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide is an organic compound with a complex bicyclic structure that incorporates both furan and dioxine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.
Chemical Structure and Properties
The compound features a cyclohexyl group and a carboxamide functional group. These structural components contribute to its unique chemical properties and suggest various potential biological activities. The synthesis of this compound typically involves multiple steps, which can be optimized to enhance its biological efficacy or to create analogs for further study.
Biological Activities
Enzyme Inhibition
This compound has shown significant biological activity in inhibiting specific enzymes, particularly poly(ADP-ribose) polymerase (PARP1). PARP1 plays a crucial role in DNA repair mechanisms, and compounds that inhibit this enzyme are of great interest for therapeutic applications in cancer treatment. The potency of these compounds is often quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | PARP1 | [Value Needed] | |
| Potential Anticancer Agent | DNA Repair Mechanisms | [Value Needed] |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cellular processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents by disrupting their DNA repair capabilities.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. For instance, research indicates that modifications to the cyclohexyl group or the carboxamide moiety can significantly alter the biological activity of the compound.
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of this compound to evaluate their enzyme inhibitory properties. The results demonstrated that certain modifications led to enhanced inhibitory effects on PARP1 compared to the parent compound.
Table 2: Derivative Evaluation
| Derivative Name | Structural Modification | IC50 Value (µM) |
|---|---|---|
| Derivative A | Methyl substitution | [Value Needed] |
| Derivative B | Hydroxyl group addition | [Value Needed] |
| Derivative C | Fluoro substitution | [Value Needed] |
Applications in Medicinal Chemistry
Due to its enzyme inhibitory properties, this compound holds promise as a lead compound for developing new therapeutics targeting diseases associated with DNA damage and repair mechanisms. Its potential applications extend beyond oncology; it may also be explored for use in agrochemicals and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
